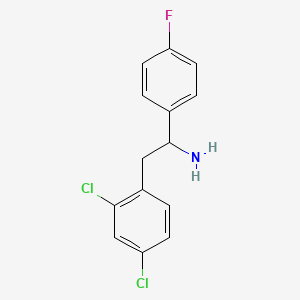
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine
説明
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H12Cl2FN and its molecular weight is 284.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of related chlorinated compounds and derivatives highlights the persistence and bioaccumulation risks these chemicals pose. For example, studies on chlorinated compounds like DDT and DDE show their role as endocrine disruptors in humans and wildlife, with impacts on reproductive and immune systems, and mitochondrial function (Burgos-Aceves et al., 2021)[https://consensus.app/papers/111trichloro22bis-pchlorophenylethane-burgosaceves/839cec0e7d39529483f21387ae0ca519/?utm_source=chatgpt]. These findings raise concerns about similar compounds, emphasizing the need for careful management and disposal to minimize environmental and health risks.
Bioremediation and Environmental Cleanup
The persistence of chlorophenols and related compounds in the environment has necessitated the development of effective bioremediation strategies. Research has explored the degradation and transformation of these compounds, with some bacteria and fungi demonstrating the ability to transform DDT, forming less harmful products through processes like dechlorination and ring cleavage (Foght et al., 2001)[https://consensus.app/papers/bioremediation-ddtcontaminated-soils-review-foght/3525311f767e572d963ba0bf4732e47a/?utm_source=chatgpt]. Understanding these processes is crucial for developing strategies to reduce the concentration of harmful compounds in contaminated sites.
Analytical and Detection Methods
Advancements in analytical methods have been crucial for detecting and quantifying the presence of chlorinated compounds in the environment. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been refined to identify and measure these compounds with greater accuracy and sensitivity. The development of these methods is essential for monitoring environmental contamination and evaluating the effectiveness of remediation efforts (Önal, 2007)[https://consensus.app/papers/review-current-methods-determination-amines-foods-önal/708efa2493b05d2090c4c889a4a0e8a9/?utm_source=chatgpt].
Impact on Human Health and Ecosystems
The wide use of chlorinated herbicides like 2,4-D has prompted extensive research into their potential impact on human health and ecosystems. Exposure to such compounds, even at low concentrations, can lead to toxic effects in non-target organisms, highlighting the need for stringent regulatory measures and the development of less harmful alternatives (Islam et al., 2017)[https://consensus.app/papers/impact-herbicide-24dichlorophenoxyacetic-acid-islam/6ab1b8afb18351318b5895dee7d0d010/?utm_source=chatgpt]. Research in this area aims to better understand the risks associated with these chemicals to protect public health and the environment.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8,14H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFULFVZTZODTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=C(C=C(C=C2)Cl)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179226-43-7 | |
| Record name | 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1523759.png)
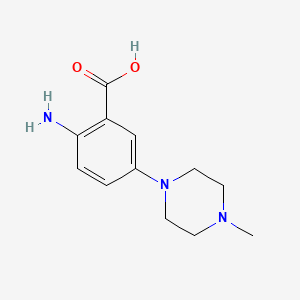

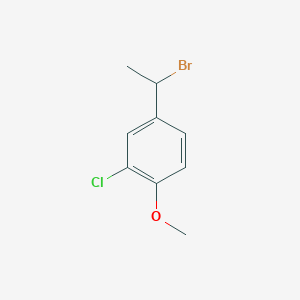
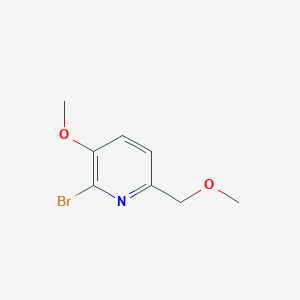
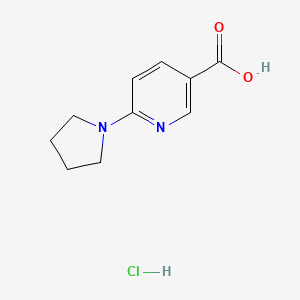
![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
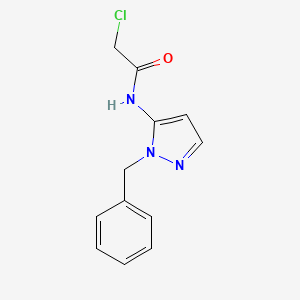
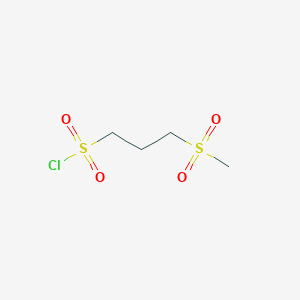
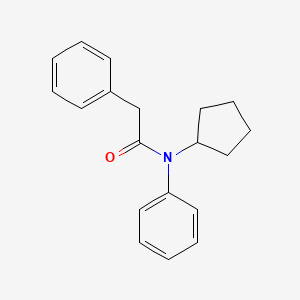
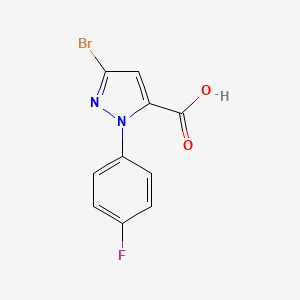

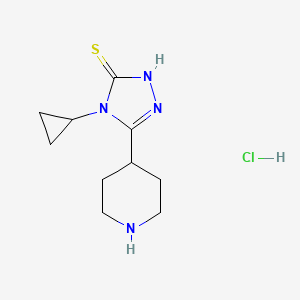
![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
